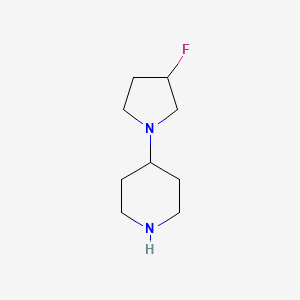

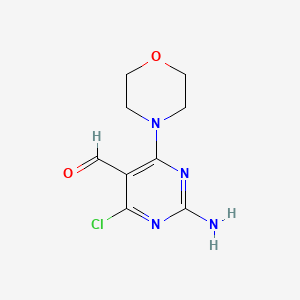

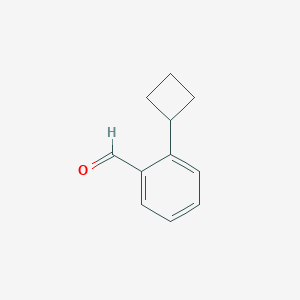

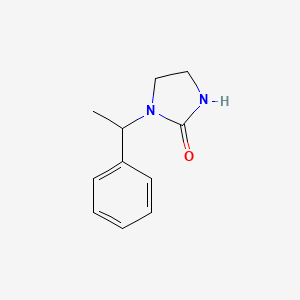

![molecular formula C19H19N3O2S B3243142 Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 1547295-11-3](/img/structure/B3243142.png)

Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Overview

Description

Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound with the molecular formula C19H19N3O2S . It is an intermediate in the synthetic route to Lesinurad .

Synthesis Analysis

The synthesis of this compound involves the reaction of formylhydrazine with 1-Cyclopropylnaphthalene-4-yl isothiocyanate in an ethyl acetate solution. The reaction is stirred at 60°C for 4 hours, cooled to room temperature, and a large number of white solids are precipitated. After suction filtration, the filter cake is washed with ethyl acetate, dissolved in DMF, and a 1 mol/L sodium hydroxide solution is added dropwise. The mixture is then stirred at room temperature for 1 hour .Molecular Structure Analysis

The crystal structure of this compound is monoclinic, with a = 9.9017 (6) Å, b = 11.7665 (6) Å, c = 11.6065 (8) Å, β = 96.262 (6)°, V = 1344.19 (14) Å3, Z = 4 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the original research .Scientific Research Applications

Synthesis and Pharmacological Properties

Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate and its derivatives have been studied for their synthesis methods and pharmacological properties. For instance, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate results in ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can be converted to various derivatives. These derivatives have shown potential effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Antioxidant Properties

Research has also been conducted on similar compounds for their antioxidant abilities. For example, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide has been tested and found to possess 1.5 times higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Antimicrobial and Pharmacological Properties

The compound and its related derivatives have been studied for their antimicrobial and pharmacological properties. A study synthesized ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate and its derivatives, which were screened for antimicrobial activities and examined for their influence on the CNS of mice in behavioral tests (Popiołek et al., 2011).

Anticancer Activity

In the field of anticancer research, derivatives of this compound have been synthesized and evaluated for in vitro anticancer activity against various human prostate cancer cell lines. These studies use compounds like (S)-ethyl{[4-(4-fluorophenyl)-5-[(1-(6-methoxynaphtalen-2yl)ethyl)]-4H-1,2,4-triazole-3-yl]sulphanyl}acetate (Han et al., 2018).

Future Directions

The synthesis process of Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate has been improved to make its reaction conditions mild, raw materials easily available, and more suitable for industrial production . This suggests potential future directions in optimizing the synthesis process for industrial applications.

Properties

IUPAC Name |

ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-24-18(23)11-25-19-21-20-12-22(19)17-10-9-14(13-7-8-13)15-5-3-4-6-16(15)17/h3-6,9-10,12-13H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUAOGSZYDJGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=CN1C2=CC=C(C3=CC=CC=C32)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

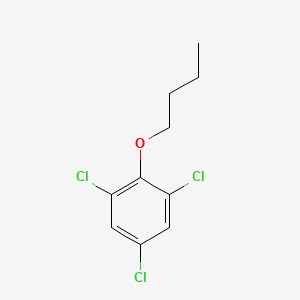

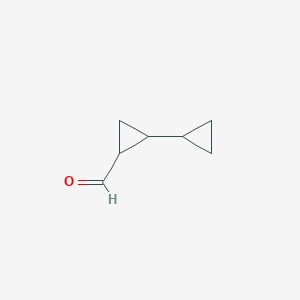

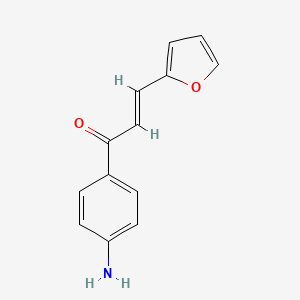

![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)